2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime
Description
Properties
IUPAC Name |
(Z)-1-[2-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-16-13-6-8-4-2-3-5-10(8)17-7-9-11(12)18-15-14-9/h2-6H,7H2,1H3/b13-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCYRHFCWXLKBU-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=CC=C1OCC2=C(SN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=CC=CC=C1OCC2=C(SN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Construction
The 5-chloro-1,2,3-thiadiazole moiety is synthesized via cyclization reactions. A common route involves the treatment of α-diazo thioketones with hydrochloric acid, facilitating the formation of the thiadiazole core. For example:
Etherification of the Benzaldehyde Backbone
The thiadiazole-methoxy group is introduced via Williamson ether synthesis:
- Activation of Thiadiazole-Methanol :
5-Chloro-1,2,3-thiadiazole-4-methanol is treated with a strong base (e.g., NaH) in anhydrous N-methyl-2-pyrrolidinone (NMP) to generate the alkoxide intermediate. - Nucleophilic Substitution :
The alkoxide reacts with 2-fluorobenzaldehyde (or its bromide analog) in a polar aprotic solvent, forming the ether linkage at the ortho position.
Example Protocol :
5-Chloro-1,2,3-thiadiazole-4-methanol (1.2 eq)
NaH (1.5 eq, 60% dispersion in oil)
NMP, 0°C → rt, 2 h
Add 2-fluorobenzaldehyde (1.0 eq)
80°C, 12 h → 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde (Yield: 68%)
Oxime Formation
The aldehyde intermediate is converted to the O-methyloxime via condensation with O-methylhydroxylamine:
- Reaction Conditions :
- Solvent : Ethanol or methanol.
- Catalyst : Pyridine or sodium acetate.
- Stoichiometry : O-Methylhydroxylamine hydrochloride (1.2 eq).
Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by the hydroxylamine, followed by dehydration to form the imine (oxime). The Z-configuration is favored due to steric hindrance between the methyl group and the benzene ring.
Optimization and Challenges
Regioselectivity in Thiadiazole Functionalization
Positional selectivity during chlorination is critical. Computational studies (XLogP3: 2.9) suggest that the electron-withdrawing nature of the thiadiazole ring directs electrophilic chlorination to position 5.
Purification Techniques
- Recrystallization : The crude product is purified using heptane/ethyl acetate mixtures, exploiting differences in solubility (Hydrogen Bond Acceptor Count: 6).
- Chromatography : Silica gel chromatography with a hexane:ethyl acetate gradient (7:3) resolves regioisomeric byproducts.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 112–114°C (dec.) |
| Solubility | DMSO, DMF > MeOH > H₂O |
| Stability | Sensitive to light, moisture |
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promising anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, thiadiazole derivatives have been shown to inhibit urease, an enzyme involved in the hydrolysis of urea .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime () shares key functional groups with the target molecule, including an oxime and a thiadiazole ring. However, critical differences include:
- Core structure : A pyrazole ring replaces the benzene ring, altering aromaticity and conjugation.
- Thiadiazole substitution: The 5-methoxy-1,3,4-thiadiazole (vs. 5-chloro-1,2,3-thiadiazole) modifies electron distribution and steric bulk.
- Linker group: A phenoxy-bromine substituent introduces bulkier halogen interactions compared to the methoxy-linked thiadiazole in the target compound .
Functional Group Analogs
describes oxazole derivatives (e.g., 2-phenyl-5-γ-tolyloxazole) with substituted aromatic systems. Key comparisons:
- Heterocycle type: Oxazoles (oxygen and nitrogen) versus thiadiazoles (sulfur and nitrogen).
- Substituent effects : Nitro, chloro, and methoxy groups in oxazoles () influence melting points (e.g., 2-δ-chlorophenyl-5-γ-p-methoxyphenyloxazole, m.p. 123°C) and stability. The target compound’s 5-chloro-thiadiazole may confer higher thermal stability compared to nitro-substituted oxazoles .
Data Tables
Biological Activity
The compound 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its potential applications in medicine and agriculture.
The chemical structure of the compound features a thiadiazole ring and a methoxy-substituted benzaldehyde moiety. This unique combination contributes to its biological properties. The molecular formula is with a molecular weight of approximately 254.7 g/mol.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime has demonstrated activity against various bacterial and fungal strains.
Table 1: Antimicrobial Efficacy
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Moderate |
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. For instance, derivatives similar to the target compound have been reported to decrease cell viability and induce apoptosis in cancer models.
Table 2: Anticancer Activity
| Cell Line | Effect | Reference |
|---|---|---|
| HL-60 (Leukemia) | Decreased viability | |
| MDA-MB-231 (Breast) | Induction of apoptosis | |
| HCT-116 (Colon) | Reduced growth |
The biological activity of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the thiadiazole ring enhances its reactivity with nucleophiles within biological systems, potentially leading to the disruption of essential cellular functions.
Case Studies
- Antimicrobial Study : A recent study evaluated the compound's efficacy against a panel of pathogens. The results demonstrated that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In an experimental model using human cancer cell lines, the compound exhibited significant cytotoxicity, especially against breast and colon cancer cells. The study highlighted its potential role in developing novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
